BENZYL 4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]BENZOATE
Overview
Description
BENZYL 4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]BENZOATE is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]BENZOATE typically involves a multi-step process. . The reaction conditions often include the use of copper(I) catalysts and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
BENZYL 4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary but often involve solvents like dichloromethane or ethanol and may require specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzyl or phenyl compounds .
Scientific Research Applications
BENZYL 4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of BENZYL 4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]BENZOATE involves its interaction with specific molecular targets. The tetrazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and proteins. This binding can inhibit the activity of enzymes such as topoisomerase II, which is crucial for DNA replication and cell division . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Benzyl Benzoate: While structurally different, it shares the benzyl and benzoate moieties and is used in similar applications.
Phenyl Tetrazole Derivatives: These compounds have a similar tetrazole ring and are studied for their pharmacological properties.
Uniqueness
BENZYL 4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]BENZOATE is unique due to its specific combination of benzyl, phenyl, and tetrazole moieties, which confer distinct chemical and biological properties. Its ability to act as both a hydrogen bond donor and acceptor enhances its binding affinity to various molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
benzyl 4-(1-phenyltetrazol-5-yl)oxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-20(27-15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)28-21-22-23-24-25(21)18-9-5-2-6-10-18/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSJULFFHXPIPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC3=NN=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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